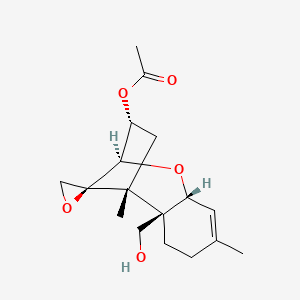

15-Deacetylcalonectrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15-Decalonectrin is a trichothecene mycotoxin, a type of sesquiterpene toxin produced by certain fungi, particularly those in the Fusarium genus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 15-Decalonectrin is synthesized through a series of biochemical reactions involving multiple enzymes. The synthesis begins with the cyclization of farnesyl diphosphate to trichodiene, followed by a series of oxygenation and acetylation steps . The key enzyme involved in the conversion of isotrichodermin to 15-decalonectrin is a cytochrome P450 monooxygenase encoded by the TRI11 gene .

Industrial Production Methods: Industrial production of 15-decalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. The process includes optimizing the growth medium, temperature, and pH to favor the production of 15-decalonectrin .

Análisis De Reacciones Químicas

Types of Reactions: 15-Decalonectrin undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.

Acetylation: Involves the addition of acetyl groups, particularly at the C-15 position, converting 15-decalonectrin to calonectrin.

Common Reagents and Conditions:

Oxidation: Requires molecular oxygen and cytochrome P450 enzymes.

Acetylation: Utilizes acetyl-CoA as the acetyl donor and specific acetyltransferase enzymes.

Major Products:

Calonectrin: Formed by the acetylation of 15-decalonectrin.

Hydroxylated Derivatives: Result from the oxidation reactions.

Aplicaciones Científicas De Investigación

15-Decalonectrin has several applications in scientific research:

Mecanismo De Acción

15-Decalonectrin exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to cytotoxic effects, making it a potent antifungal and antitumor agent .

Comparación Con Compuestos Similares

Calonectrin: A derivative of 15-decalonectrin formed by acetylation.

Deoxynivalenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.

T-2 Toxin: A highly toxic trichothecene with a similar mechanism of action.

Uniqueness: 15-Decalonectrin is unique due to its specific hydroxylation and acetylation pattern, which distinguishes it from other trichothecenes. Its specific interactions with enzymes like TRI11 and TRI3 highlight its distinct biosynthetic pathway .

Propiedades

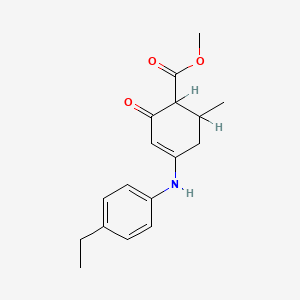

Número CAS |

38818-66-5 |

|---|---|

Fórmula molecular |

C17H24O5 |

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

[(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |

InChI |

InChI=1S/C17H24O5/c1-10-4-5-16(8-18)13(6-10)22-14-12(21-11(2)19)7-15(16,3)17(14)9-20-17/h6,12-14,18H,4-5,7-9H2,1-3H3/t12-,13-,14-,15-,16-,17+/m1/s1 |

Clave InChI |

DFPPNUOWRKIOKO-KWRZAIAESA-N |

SMILES isomérico |

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO |

SMILES canónico |

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)